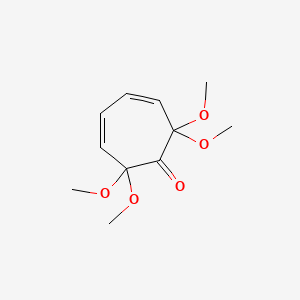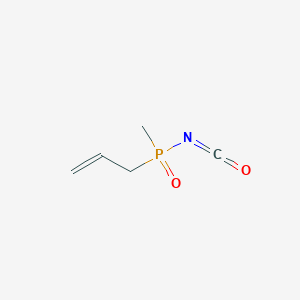![molecular formula C14H24O2 B14310858 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol CAS No. 110219-86-8](/img/structure/B14310858.png)
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is a complex organic compound with a unique structure that includes a cyclobuta[e]indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, reduction processes, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2AS,4AS,5R,7AS,7BR)-7A-(Hydroxymethyl)-2,2,4A-trimethyl-1,2,3,4,4A,5,7A,7B-octahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AS,4AR,5S,7AS,7BS)-7A-(Methoxymethoxy)-2,2,4A-trimethyldecahydro-2AH-cyclobuta[e]indene-2A,5-diol
- (2AR,5S,6AS,7AS)-2A-(Tert-butyldimethylsilyloxy)-5,7A-dimethyl-2,2A,4,5,6,6A,7,7A-octahydro-1H-cyclobuta[f]indene-3,5-diyl)dimethanol
Uniqueness
6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
110219-86-8 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
6,6,7b-trimethyl-2,2a,3,4,4a,5,7,7a-octahydro-1H-cyclobuta[e]indene-3,4-diol |
InChI |
InChI=1S/C14H24O2/c1-13(2)6-8-10(7-13)14(3)5-4-9(14)12(16)11(8)15/h8-12,15-16H,4-7H2,1-3H3 |
InChI Key |
ZNPUWKJTIQLDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(C1)C3(CCC3C(C2O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)

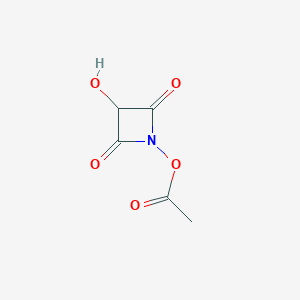
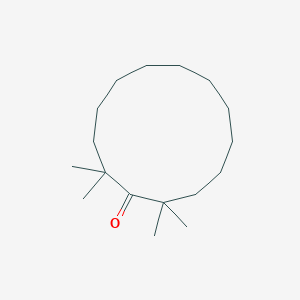
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
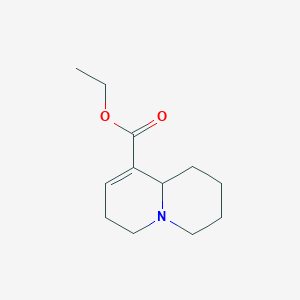
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
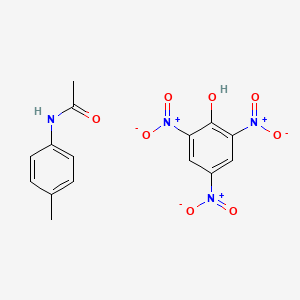
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
